4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid
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Overview
Description
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol This compound is characterized by the presence of a pyridine ring substituted with an oxan-4-ylmethylamino group and a carboxylic acid group
Preparation Methods
The synthesis of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the oxan-4-ylmethylamine intermediate: This step involves the reaction of oxan-4-ylmethanol with an amine source under suitable conditions to form the oxan-4-ylmethylamine intermediate.
Coupling with pyridine-2-carboxylic acid: The oxan-4-ylmethylamine intermediate is then coupled with pyridine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(Oxan-4-ylmethyl)amino]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid: Lacks the oxan-4-ylmethylamino group, making it less versatile in certain chemical reactions.
Oxan-4-ylmethylamine: Lacks the pyridine-2-carboxylic acid moiety, limiting its applications in coordination chemistry and as a ligand.
4-Aminopyridine-2-carboxylic acid: Contains an amino group instead of the oxan-4-ylmethylamino group, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.
Properties
IUPAC Name |
4-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)11-7-10(1-4-13-11)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJVDQIILQZUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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